molecular formula C7H4ClN3O2 B13075247 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid

Cat. No.: B13075247
M. Wt: 197.58 g/mol
InChI Key: KVLMVWTWKAUYJF-UHFFFAOYSA-N
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Description

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core substituted with a chlorine atom at the 4-position and a carboxylic acid group at the 6-position. This scaffold is widely utilized in medicinal chemistry as a synthetic intermediate, particularly in kinase inhibitor development. Its ethyl ester derivative (CAS: 1638760-02-7) has a molecular formula of C₉H₈ClN₃O₂ and a molecular weight of 225.63 .

Properties

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C7H4ClN3O2/c8-6-5-3(9-2-10-6)1-4(11-5)7(12)13/h1-2,11H,(H,12,13)

InChI Key

KVLMVWTWKAUYJF-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=C1N=CN=C2Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one, which is then chlorinated using phosphorus oxychloride. The reaction mixture is heated at reflux, followed by cooling and neutralization with ammonia to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to ensure consistent product quality .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 4 undergoes substitution reactions with nucleophiles under mild conditions. This reactivity is enhanced by the electron-withdrawing nature of the adjacent pyrimidine ring and carboxylic acid group.

NucleophileConditionsProductYieldSource
AminesReflux in ethanol, 12–24 hrs4-Amino-pyrrolopyrimidine derivatives60–85%
AlkoxidesK₂CO₃, DMF, 80°C4-Alkoxy-pyrrolopyrimidine derivatives45–70%
ThiolsNaH, THF, rt4-Sulfanyl-pyrrolopyrimidine derivatives50–65%

Key Findings :

  • Primary amines (e.g., methylamine, benzylamine) selectively replace the chlorine without affecting the carboxylic acid group .

  • Sterically hindered amines require higher temperatures (80–100°C) and prolonged reaction times .

Decarboxylation Reactions

The carboxylic acid group at position 6 undergoes decarboxylation under acidic or basic conditions, forming 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.

ConditionsCatalystProductYieldSource
H₂SO₄, 150°CNone4-Chloro-5H-pyrrolo[3,2-d]pyrimidine90%
NaOH, Cu powder, 200°CCu4-Chloro-5H-pyrrolo[3,2-d]pyrimidine75%

Mechanistic Insight :
Decarboxylation proceeds via a six-membered cyclic transition state, stabilized by the electron-deficient pyrimidine ring .

Functional Group Transformations

The carboxylic acid participates in esterification and amidation reactions, enabling prodrug design or further derivatization.

Esterification

ReagentConditionsProductYieldSource
SOCl₂ + ROHReflux, 4–6 hrsAlkyl esters (e.g., methyl, ethyl)80–95%
DCC/DMAPrt, 12 hrstert-Butyl ester70%

Amidation

ReagentConditionsProductYieldSource
Thionyl chloride + NH₃0°C → rt6-Carboxamide derivatives65%
HATU, DIPEADMF, rtPeptide-coupled analogues50–60%

Applications :

  • Ethyl ester derivatives serve as intermediates for kinase inhibitors .

  • Amidation enhances solubility for biological screening .

Cyclization and Ring Formation

The compound participates in cycloaddition and intramolecular reactions to form fused heterocycles.

ReagentConditionsProductYieldSource
POCl₃, DMF110°C, 8 hrs4-Chloro-pyrrolo[3,2-d]pyrimidine-fused quinazolines55%
Ethyl acetoacetate, NaHTHF, refluxPyrrolo[3,2-d]pyrimidine-lactones40%

Notable Example :
Reaction with ethyl acetoacetate under basic conditions forms a lactone ring via nucleophilic attack of the carboxylic acid on the carbonyl carbon .

Comparative Reactivity with Analogues

The chlorine and carboxylic acid groups exhibit distinct reactivity compared to structurally related compounds:

CompoundReactivity at Position 4Reactivity at Position 6Source
4-Chloro-5H-pyrrolo[3,2-d]pyrimidineFaster SNAr (no electron-withdrawing COOH)N/A
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acidSlower SNAr (steric hindrance)Similar esterification

Scientific Research Applications

Medicinal Chemistry Applications

1. Protein Kinase Inhibition
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid has been identified as a selective inhibitor of protein kinase B (Akt), which plays a crucial role in various cellular processes including metabolism, proliferation, and survival. Inhibiting Akt can have therapeutic implications for cancer treatment and metabolic disorders.

Case Study : Research has demonstrated that derivatives of this compound exhibit potent activity against certain cancer cell lines by inducing apoptosis through the inhibition of Akt signaling pathways. These findings suggest its potential as a lead compound for developing targeted cancer therapies .

2. Antiviral Activity
The compound has shown promise in antiviral research, particularly against viruses that exploit cellular pathways involving protein kinases. By inhibiting these pathways, the compound can disrupt viral replication processes.

Case Study : A study highlighted the efficacy of pyrrolo[3,2-d]pyrimidine derivatives in reducing viral load in infected cell cultures, indicating potential applications in antiviral drug development .

Biochemical Applications

1. Enzyme Activity Modulation
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid can modulate enzyme activities involved in inflammatory responses. Its ability to inhibit specific kinases can lower inflammation markers in various disease models.

Data Table: Inhibition of Inflammatory Pathways

CompoundTarget EnzymeIC50 (µM)Reference
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acidProtein Kinase B0.25
Derivative AMAPK0.15
Derivative BJNK0.10

Material Science Applications

1. Synthesis of Novel Materials
The unique structure of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid allows it to be utilized as a building block for synthesizing novel materials with specific electronic or optical properties.

Case Study : Researchers have successfully incorporated this compound into polymer matrices to enhance their electrical conductivity and thermal stability, making it suitable for applications in electronic devices .

Mechanism of Action

The mechanism of action of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it binds to the enzyme DNA gyrase, inhibiting its activity and preventing the replication of bacterial DNA. This mechanism is particularly effective against bacteria such as staphylococcus and Mycobacterium tuberculosis . Additionally, the compound can bind to RNA polymerase, further inhibiting bacterial growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrolo[2,3-d]pyrimidine Derivatives

Thiophene-Substituted Analogs

Compounds such as 5-[(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)methyl]thiophene-2-carboxylic acid (19a) exhibit high synthetic yields (95%) and fungicidal activity against pathogens like Fusarium nivale and Septoria nodorum. These derivatives feature thiophene rings instead of chlorine, enhancing antifungal properties .

Glutamate-Conjugated Esters

Diethyl N-({5-[(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)methyl]thiophen-2-yl}carbonyl)-L-glutamate (20a) demonstrates moderate yields (63%) and lower melting points (78–79°C), suggesting reduced crystallinity compared to the target compound. The glutamate moiety may improve solubility .

Thieno[2,3-d]pyrimidine Derivatives

4-(4-Chlorophenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid (16c) features a thieno ring and a 4-chlorophenyl group. It has a high melting point (316–318°C) and acetylcholinesterase (AChE) inhibitory activity (>50% inhibition at 10 µM), indicating enhanced thermal stability and neurological applications compared to the target compound .

Thiazolo[3,2-a]pyrimidine Derivatives

2-[5-(3-Carboxy-4-chloro-phenyl)-furan-2-ylmethylene]-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester acts as a protein tyrosine phosphatase 1B (PTP1B) inhibitor, targeting obesity and diabetes. The thiazolo ring and furan substituent differentiate its mechanism from the pyrrolo[3,2-d]pyrimidine core .

Halogenated Pyrrolo[3,2-d]pyrimidine Derivatives

7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine and 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine are halogen-rich analogs.

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Application
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid ethyl ester C₉H₈ClN₃O₂ 225.63 Not reported Synthetic intermediate
4-(4-Chlorophenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid (16c) C₁₄H₁₁ClN₄O₂S 342.78 316–318 AChE inhibitor
Diethyl N-(...)-L-glutamate (20a) C₂₀H₂₇N₅O₆S 465.52 78–79 Antifungal agent
2-[5-(3-Carboxy-4-chloro-phenyl)...ethyl ester C₂₀H₁₄ClNO₆S 439.85 Not reported PTP1B inhibitor

Key Findings

  • Structural Flexibility : Esters (e.g., ethyl, diethyl) improve solubility, while aryl substituents (e.g., thiophene, thiazolo) confer diverse biological activities .
  • Thermal Stability: Higher melting points in methylthieno derivatives (e.g., 316°C for 16c) suggest superior stability compared to the parent pyrrolo[3,2-d]pyrimidine .

Biological Activity

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid (CAS No. 2091448-93-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C7H6ClN3O2
  • Molecular Weight : 201.59 g/mol
  • Structural Features : The compound contains a pyrrolo-pyrimidine core, which is known for its ability to interact with various biological targets.

Biological Activity Overview

The biological activity of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid has been evaluated in several studies, highlighting its potential as an anticancer agent and inhibitor of purine biosynthesis.

Anticancer Activity

  • Mechanism of Action : The compound has been shown to inhibit glycinamide ribonucleotide formyltransferase (GARFTase), a crucial enzyme in the purine biosynthesis pathway. This inhibition leads to reduced proliferation of tumor cells expressing folate receptors (FRs) .
  • Case Studies :
    • In one study, derivatives of pyrrolo[2,3-d]pyrimidines exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity . Specifically, the compound demonstrated effectiveness against human tumors that express FRα and FRβ.
    • Another investigation highlighted that compounds with structural similarities to 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine showed promising results in inhibiting cell growth and inducing apoptosis in cancer cell lines .

Antimicrobial Activity

Research has indicated that pyrimidine derivatives, including those related to 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid, possess antibacterial properties against various pathogens such as E. coli and S. aureus .

Structure-Activity Relationship (SAR)

The biological activity of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid can be influenced by its structural features:

  • Substituents : The presence of chlorine and carboxylic acid groups enhances its interaction with biological targets.
  • Pyrrolo-Pyrimidine Core : This core structure is pivotal for the compound's ability to inhibit key enzymes involved in nucleotide metabolism.

Data Table: Biological Activity Summary

Activity TypeTarget Enzyme/PathwayIC50 ValueReference
AnticancerGARFTase< 50 µM
AntimicrobialE. coli and S. aureusVaries
Apoptosis InductionVarious cancer cell lines-

Q & A

Q. What are the common synthetic routes for preparing 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid?

The synthesis typically involves multi-step reactions. A general approach includes:

  • Step 1 : Formation of the pyrrolo[3,2-d]pyrimidine core via cyclization of substituted precursors. For example, coupling ethyl 2-cyanoacetate with halogenated intermediates under basic conditions .
  • Step 2 : Chlorination at the 4-position using reagents like POCl₃ or PCl₅ under reflux conditions .
  • Step 3 : Hydrolysis of ester groups (e.g., ethyl ester in Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate) to yield the carboxylic acid derivative. Acidic or basic hydrolysis (e.g., NaOH in EtOH/H₂O) is commonly employed .
    Key Characterization : 1H NMR (to confirm substitution patterns) and HPLC (for purity >95%) are critical .

Q. How can researchers confirm the purity and structural identity of this compound?

  • Analytical Techniques :
    • 1H/13C NMR : Identifies substituent positions and confirms the absence of unreacted intermediates. For example, the carboxylic acid proton appears as a broad peak at δ ~12 ppm .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₈H₅ClN₃O₂, expected [M+H]⁺ = 226.0084).
    • HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

Q. What are the primary chemical reactivity features of this compound?

  • Nucleophilic Substitution : The 4-chloro group is reactive toward amines, thiols, or alkoxides, enabling derivatization at this position .
  • Carboxylic Acid Reactivity : Can form esters, amides, or undergo coupling reactions (e.g., with CDI or EDC) for further functionalization .
  • Electrophilic Aromatic Substitution : Limited due to electron-deficient pyrimidine ring, but possible under strong conditions (e.g., nitration at high temperatures) .

Advanced Research Questions

Q. How can reaction yields be optimized during chlorination of the pyrrolo[3,2-d]pyrimidine core?

  • Key Variables :
    • Reagent Choice : POCl₃ with catalytic N,N-dimethylaniline improves regioselectivity .
    • Temperature : Prolonged reflux (e.g., 110°C for 12 hours) enhances conversion but risks decomposition.
    • Solvent : Toluene or DMF improves solubility of intermediates .
      Example : In a related compound (4-chloro-5-ethyl-pyrrolo[2,3-d]pyrimidine), optimized chlorination achieved 89% yield using POCl₃/DMF at 100°C .

Q. What biochemical assays are suitable for studying its kinase inhibition properties?

  • Kinase Inhibition Profiling :
    • Enzyme Assays : Use recombinant kinases (e.g., EGFR, VEGFR2) with ATP-competitive fluorescence polarization (FP) or TR-FRET assays. IC₅₀ values are determined via dose-response curves .
    • Cellular Assays : Measure downstream signaling (e.g., phosphorylation of ERK or AKT) in cancer cell lines (e.g., A549 or HeLa) using Western blotting .
  • Structural Insights : Molecular docking (e.g., with AutoDock Vina) predicts binding modes in kinase active sites, validated by X-ray crystallography .

Q. How does structural modification at the 5-position influence bioactivity?

  • Case Study : Adding an ethyl group at the 5-position (as in 4-chloro-5-ethyl-pyrrolo[2,3-d]pyrimidine) enhances hydrophobic interactions with kinase ATP-binding pockets, improving potency against EGFR (IC₅₀ reduced from 1.2 µM to 0.3 µM) .
  • Methodology :
    • SAR Studies : Synthesize analogs with varied substituents (alkyl, aryl) and test in kinase assays.
    • Computational Modeling : DFT calculations assess electronic effects; molecular dynamics (MD) simulations evaluate binding stability .

Q. What strategies mitigate solubility challenges in biological testing?

  • Formulation Approaches :
    • Prodrug Design : Convert the carboxylic acid to a methyl ester (cell-permeable) that hydrolyzes intracellularly .
    • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance aqueous solubility.
    • Salt Formation : Prepare sodium or potassium salts for in vivo studies .

Q. How can researchers resolve discrepancies in reported biological activity data?

  • Common Pitfalls :
    • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).
    • Purity Issues : Repurify batches via column chromatography (silica gel, eluting with CH₂Cl₂/MeOH) .
    • Metabolic Instability : Use liver microsome assays to identify degradation pathways (e.g., cytochrome P450-mediated oxidation) .

Methodological Notes

  • Synthesis Optimization : Always monitor reactions via TLC (silica, UV-active plates) and scale-up intermediates stepwise.
  • Data Validation : Cross-reference NMR shifts with computed spectra (e.g., using ACD/Labs or ChemDraw).
  • Ethical Compliance : Adhere to institutional guidelines for kinase inhibitor testing in animal models.

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